Chirality Transfer Efficiency in Polyoxometalate Synthesis: S-Malate Dimer Enables Enantiomerically Pure POM Clusters
The use of S-Malate dimer as a chiral ligand enables the formation of enantiomerically pure polyoxometalate (POM) clusters, a capability not demonstrated with monomeric L-malic acid or racemic malate dimers. The {Zr4(μ3-O)2(S-mal)2} cluster, derived from S-malate, transfers its chirality to Keggin polyoxotungstate dimeric clusters, resulting in homochiral architectures [1]. In contrast, the use of a racemic mixture of malate yields a mesomeric polyoxotungstate with a different, achiral framework [1].
| Evidence Dimension | Stereochemical Outcome of Polyoxometalate Synthesis |
|---|---|
| Target Compound Data | S-Malate dimer yields enantiomerically pure ZrIV-substituted Keggin POMs (e.g., 1a, 2a) with homochiral architecture |
| Comparator Or Baseline | Racemic malate mixture yields mesomeric polyoxotungstate (3) with an achiral 3-D framework |
| Quantified Difference | Structural comparison demonstrates chirality transfer to the POM cluster, confirmed by X-ray crystallography and circular dichroism spectra |
| Conditions | Hydrothermal synthesis; Lacunary polyoxometalate structure-directing and chiral ligand inducting roles |
Why This Matters
This demonstrates that S-Malate dimer is a requisite starting material for the synthesis of specific, enantiomerically pure POMs, which are of interest for applications in chiral separation, asymmetric catalysis, and nonlinear optics [2].
- [1] Wang, Y. L., Zhao, J. W., Zhang, Z., Sun, J. J., Li, X. Y., Yang, B. F., & Yang, G. Y. (2019). Enantiomeric Polyoxometalates Based on Malate Chirality-Inducing Tetra-ZrIV-Substituted Keggin Dimeric Clusters. Inorganic Chemistry, 58(7), 4657-4664. https://doi.org/10.1021/acs.inorgchem.9b00251 View Source
- [2] Xie, Z., & Zhou, Z. H. (2023). Octa- and Tetradecanuclear Mixed-Valent Vanadium(III/IV) Malates with Triazoles: Gas Adsorptions, Chiral Interface Recognition, and In Situ Decarboxylation. ACS Applied Materials & Interfaces, 15(27), 32615-32627. https://doi.org/10.1021/acsami.3c06451 View Source
